2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(naphthalen-1-ylamino)butyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(1-NAPHTHYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of cyclohexylidene, naphthylamino, and isoindole moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(1-NAPHTHYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE involves multiple steps, typically starting with the acylation of dimedone (1) with acetic anhydride to form 2-acetyldimedone (2) . This intermediate is then reacted with various lipoamino acids (LAAs) in the presence of triethylamine and a catalytic quantity of 4-dimethylaminopyridine (DMAP) in refluxing ethanol . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(1-NAPHTHYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(1-NAPHTHYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(1-NAPHTHYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (N-Dde) Lipoamino Acids: These compounds share structural similarities and are used in similar applications.
2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(heptylamino)butyl]-1H-isoindole-1,3(2H)-dione: Another structurally related compound with comparable properties.
Uniqueness
2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(1-NAPHTHYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C30H28N2O4 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
2-[4-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-4-naphthalen-1-yliminobutyl]isoindole-1,3-dione |
InChI |
InChI=1S/C30H28N2O4/c1-30(2)17-25(33)27(26(34)18-30)24(31-23-14-7-10-19-9-3-4-11-20(19)23)15-8-16-32-28(35)21-12-5-6-13-22(21)29(32)36/h3-7,9-14,33H,8,15-18H2,1-2H3 |
InChI Key |
WFFQJVKGJHMPKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=NC2=CC=CC3=CC=CC=C32)CCCN4C(=O)C5=CC=CC=C5C4=O)O)C |
Origin of Product |
United States |
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